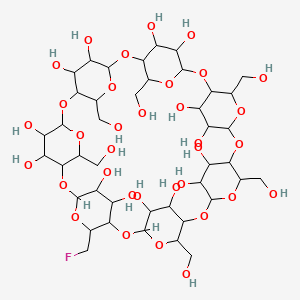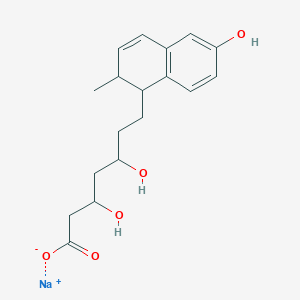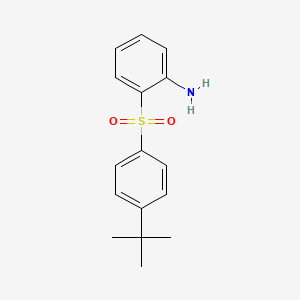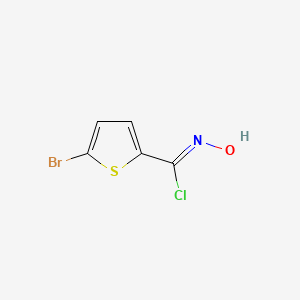
6-Deoxy-6-fluorocyclomaltoheptaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-6-fluorocyclomaltoheptaose is a chemically modified cyclodextrin, where a fluorine atom replaces a hydroxyl group at the 6th position of the glucose unit. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. This specific modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-fluorocyclomaltoheptaose typically involves the selective fluorination of cyclomaltoheptaose (β-cyclodextrin). The process includes:
Activation of β-cyclodextrin: The hydroxyl groups of β-cyclodextrin are activated using a suitable reagent, such as tosyl chloride, to form tosylated intermediates.
Fluorination: The activated intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF), to replace the tosyl group with a fluorine atom.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of β-cyclodextrin are activated using tosyl chloride or similar reagents.
Fluorination in Bulk: The activated intermediates are fluorinated using industrial-scale fluorinating agents.
Purification and Quality Control: The product is purified using industrial chromatography and subjected to rigorous quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Deoxy-6-fluorocyclomaltoheptaose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the fluorine substitution may influence the reactivity.
Complexation: It forms inclusion complexes with various guest molecules, similar to other cyclodextrins.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Deoxy-6-fluorocyclomaltoheptaose has diverse applications in scientific research:
Chemistry: Used as a chiral selector in chromatography and as a host molecule in supramolecular chemistry.
Biology: Employed in studying enzyme-substrate interactions and as a molecular probe.
Medicine: Investigated for drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of novel materials and as a stabilizer for sensitive compounds.
Wirkmechanismus
The mechanism of action of 6-Deoxy-6-fluorocyclomaltoheptaose involves its ability to form inclusion complexes with guest molecules. The fluorine substitution enhances its binding affinity and selectivity for specific molecules. This property is exploited in various applications, such as drug delivery, where the compound can encapsulate and protect drugs, releasing them in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Deoxy-6-chlorocyclomaltoheptaose: Similar structure but with a chlorine atom instead of fluorine.
6-Deoxy-6-iodocyclomaltoheptaose: Contains an iodine atom at the 6th position.
6-Deoxy-6-bromocyclomaltoheptaose: Bromine substitution at the 6th position.
Uniqueness
6-Deoxy-6-fluorocyclomaltoheptaose is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased stability and altered reactivity. The fluorine atom’s small size and high electronegativity make it particularly effective in enhancing the compound’s binding affinity and selectivity for specific guest molecules.
Eigenschaften
Molekularformel |
C42H69FO34 |
|---|---|
Molekulargewicht |
1137.0 g/mol |
IUPAC-Name |
10-(fluoromethyl)-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C42H69FO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2 |
InChI-Schlüssel |
WEIPGRSBUGQBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CF)CO)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)


![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)

![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)


![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)




![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
